4'-Hydroxyflurbiprofen
Overview
Description
4’-Hydroxyflurbiprofen is a major metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat inflammation and pain associated with conditions such as arthritis . This compound is formed through the metabolic action of the enzyme cytochrome P450 2C9 on flurbiprofen . While flurbiprofen itself is known for its anti-inflammatory, analgesic, and antipyretic properties, 4’-Hydroxyflurbiprofen exhibits significantly less anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. This process can be achieved using various methods, including enzymatic reactions with cytochrome P450 enzymes or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of catalysts .
Industrial Production Methods: Industrial production of 4’-Hydroxyflurbiprofen often relies on biotransformation processes using microorganisms such as Cunninghamella species . These microorganisms can hydroxylate flurbiprofen to produce 4’-Hydroxyflurbiprofen efficiently .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxyflurbiprofen can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming flurbiprofen.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Flurbiprofen.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4’-Hydroxyflurbiprofen has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-Hydroxyflurbiprofen involves its interaction with the enzyme cyclooxygenase (COX), similar to flurbiprofen . its inhibitory effect on COX enzymes is significantly weaker. The compound is primarily formed through the metabolic action of cytochrome P450 2C9 on flurbiprofen . This metabolic pathway is crucial for the biotransformation and elimination of flurbiprofen from the body .
Comparison with Similar Compounds
Flurbiprofen: The parent compound with strong anti-inflammatory, analgesic, and antipyretic properties.
Ibuprofen: Another NSAID with similar therapeutic effects but different metabolic pathways.
Ketoprofen: Structurally related to flurbiprofen and used for similar therapeutic purposes.
Uniqueness: 4’-Hydroxyflurbiprofen is unique due to its formation as a major metabolite of flurbiprofen and its significantly reduced anti-inflammatory activity. This makes it an important compound for studying the metabolism and pharmacokinetics of flurbiprofen .
Properties
IUPAC Name |
2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSMMBJBNJDFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967269 | |
Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52807-12-2, 80685-20-7 | |
Record name | 4'-Hydroxyflurbiprofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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